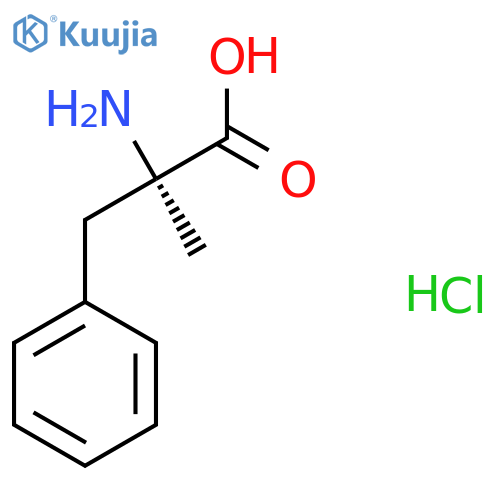

Cas no 14603-77-1 ((2R)-2-amino-2-methyl-3-phenylpropanoic acid hydrochloride)

(2R)-2-amino-2-methyl-3-phenylpropanoic acid hydrochloride 化学的及び物理的性質

名前と識別子

-

- D-alpha-Me-Phe.HCl

- (2R)-2-amino-2-methyl-3-phenylpropanoic acid hydrochloride

- (2R)-2-amino-2-methyl-3-phenylpropanoic acid;hydrochloride

-

- MDL: MFCD31690940

- インチ: 1S/C10H13NO2.ClH/c1-10(11,9(12)13)7-8-5-3-2-4-6-8;/h2-6H,7,11H2,1H3,(H,12,13);1H/t10-;/m1./s1

- InChIKey: KKRHZNOGXJPKDW-HNCPQSOCSA-N

- ほほえんだ: Cl.OC([C@@](C)(CC1C=CC=CC=1)N)=O

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 187

- トポロジー分子極性表面積: 63.3

(2R)-2-amino-2-methyl-3-phenylpropanoic acid hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2010239-0.5g |

(2R)-2-amino-2-methyl-3-phenylpropanoic acid hydrochloride |

14603-77-1 | 95% | 0.5g |

$1130.0 | 2023-09-16 | |

| Enamine | EN300-2010239-1.0g |

(2R)-2-amino-2-methyl-3-phenylpropanoic acid hydrochloride |

14603-77-1 | 95% | 1g |

$1448.0 | 2023-05-31 | |

| Enamine | EN300-2010239-5.0g |

(2R)-2-amino-2-methyl-3-phenylpropanoic acid hydrochloride |

14603-77-1 | 95% | 5g |

$1606.0 | 2023-05-31 | |

| Enamine | EN300-2010239-0.25g |

(2R)-2-amino-2-methyl-3-phenylpropanoic acid hydrochloride |

14603-77-1 | 95% | 0.25g |

$717.0 | 2023-09-16 | |

| Enamine | EN300-2010239-10.0g |

(2R)-2-amino-2-methyl-3-phenylpropanoic acid hydrochloride |

14603-77-1 | 95% | 10g |

$1692.0 | 2023-05-31 | |

| Enamine | EN300-2010239-2.5g |

(2R)-2-amino-2-methyl-3-phenylpropanoic acid hydrochloride |

14603-77-1 | 95% | 2.5g |

$1526.0 | 2023-09-16 | |

| 1PlusChem | 1P01EM4O-500mg |

(2R)-2-amino-2-methyl-3-phenylpropanoic acid hydrochloride |

14603-77-1 | 95% | 500mg |

$1459.00 | 2023-12-21 | |

| Enamine | EN300-2010239-10g |

(2R)-2-amino-2-methyl-3-phenylpropanoic acid hydrochloride |

14603-77-1 | 95% | 10g |

$1692.0 | 2023-09-16 | |

| Enamine | EN300-2010239-1g |

(2R)-2-amino-2-methyl-3-phenylpropanoic acid hydrochloride |

14603-77-1 | 95% | 1g |

$1448.0 | 2023-09-16 | |

| 1PlusChem | 1P01EM4O-100mg |

(2R)-2-amino-2-methyl-3-phenylpropanoic acid hydrochloride |

14603-77-1 | 95% | 100mg |

$683.00 | 2024-06-20 |

(2R)-2-amino-2-methyl-3-phenylpropanoic acid hydrochloride 関連文献

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116

-

Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213

-

Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726

-

Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970

(2R)-2-amino-2-methyl-3-phenylpropanoic acid hydrochlorideに関する追加情報

Introduction to (2R)-2-amino-2-methyl-3-phenylpropanoic acid hydrochloride (CAS No. 14603-77-1)

(2R)-2-amino-2-methyl-3-phenylpropanoic acid hydrochloride, with the CAS number 14603-77-1, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This chiral amino acid derivative has garnered considerable attention due to its unique structural properties and potential applications in drug development and metabolic studies. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and a candidate for further biological evaluation.

The molecular structure of (2R)-2-amino-2-methyl-3-phenylpropanoic acid hydrochloride features a stereogenic center at the 2-position, which contributes to its enantiomeric purity and specificity in biological interactions. This feature is particularly crucial in pharmaceutical applications, where the stereochemistry of a compound can dramatically influence its efficacy, selectivity, and pharmacokinetic profile. The presence of both an amino group and a phenyl substituent at the 3-position introduces additional functional diversity, enabling various chemical modifications and bioconjugation strategies.

Recent advancements in computational chemistry and molecular modeling have highlighted the importance of (2R)-2-amino-2-methyl-3-phenylpropanoic acid hydrochloride as a building block for designing novel therapeutic agents. Studies have demonstrated its potential utility in the development of protease inhibitors, which are critical in treating a range of diseases, including cancer and infectious disorders. The phenyl group provides a scaffold for designing molecules that can interact with specific enzyme active sites, while the chiral center ensures high selectivity.

In addition to its role in enzyme inhibition, (2R)-2-amino-2-methyl-3-phenylpropanoic acid hydrochloride has been explored as a precursor in the synthesis of peptidomimetics. Peptidomimetics are designed to mimic the bioactivity of natural peptides while avoiding their limitations, such as poor oral bioavailability and susceptibility to enzymatic degradation. The structural flexibility offered by this compound allows chemists to create derivatives with enhanced stability and improved pharmacological properties.

Current research is also investigating the potential applications of (2R)-2-amino-2-methyl-3-phenylpropanoic acid hydrochloride in neurodegenerative diseases. The ability to modulate neurotransmitter pathways is of paramount importance in conditions like Alzheimer's disease and Parkinson's disease. Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects by interacting with specific receptors or enzymes involved in neural signaling pathways.

The synthesis of (2R)-2-amino-2-methyl-3-phenylpropanoic acid hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to achieve high enantiomeric purity. Techniques such as asymmetric hydrogenation and chiral resolution are commonly employed to isolate the desired enantiomer. The development of efficient synthetic routes is essential for large-scale production, ensuring that pharmaceutical companies can access sufficient quantities for preclinical and clinical studies.

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, which is advantageous for formulation development. Solubility is a critical factor in drug delivery systems, as it affects bioavailability and therapeutic efficacy. By using the hydrochloride salt, researchers can design formulations that ensure optimal drug release profiles, whether administered orally, intravenously, or through other routes.

Regulatory considerations play a significant role in the commercialization of (2R)-2-amino-2-methyl-3-phenylpropanoic acid hydrochloride as a pharmaceutical ingredient. Compliance with guidelines set forth by agencies such as the FDA and EMA is necessary to ensure safety and efficacy. Manufacturers must provide comprehensive data on the compound's chemical stability, toxicology profiles, and pharmacokinetic behavior before it can be approved for clinical use.

The growing interest in (2R)-2-amino-2-methyl-3-phenylpropanoic acid hydrochloride underscores its potential as a versatile tool in medicinal chemistry. As research continues to uncover new applications and synthetic methodologies, this compound is likely to remain at the forefront of drug discovery efforts. Its unique structural features make it an attractive candidate for further exploration in both academic and industrial settings.

14603-77-1 ((2R)-2-amino-2-methyl-3-phenylpropanoic acid hydrochloride) 関連製品

- 2172034-86-3(5-chloro-1H-indazole-3-sulfonyl fluoride)

- 1804838-88-7(Methyl 4-hydroxy-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-3-carboxylate)

- 1312755-61-5(Tert-butyl N-(6-chloro-5-fluoro-4-iodopyridin-3-yl)carbamate)

- 1803696-90-3(2-Hydroxy-4-methyl-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine)

- 1805068-37-4(Ethyl 6-(bromomethyl)-3-(difluoromethyl)-4-hydroxypyridine-2-acetate)

- 133519-04-7(Chiralyst Ru802)

- 1311313-78-6(1-[2-(Methylamino)ethyl]pyrrolidin-2-one hydrochloride)

- 2361730-75-6(N-[2-[3-(4,5-Dihydro-5-oxo-1,3,4-oxadiazol-2-yl)-1-piperidinyl]-2-oxoethyl]-N-ethyl-2-propenamide)

- 79473-12-4(Urea,N,N-dimethyl-N'-[3-methyl-4-(1-methylethyl)phenyl]-)

- 946301-50-4(N-(3,4-difluorophenyl)-1-(3-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)